

Technical Characterization Guide: Flurandrenolide Acetate (CAS 2802-11-1)

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Compound of Interest

Compound Name: Flurandrenolide Acetate

CAS No.: 2802-11-1

Cat. No.: B042017

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Subtitle: Physical Properties, Solid-State Analysis, and Pre-Formulation Profiling of the 21-Acetate Ester.[1][2]

Executive Summary & Chemical Identity[1][2]

Flurandrenolide Acetate (CAS 2802-11-1) is the 21-acetate ester of the potent topical corticosteroid Flurandrenolide.[1][2][3] While Flurandrenolide (the free alcohol) is the primary active pharmaceutical ingredient (API) in products like Cordran®, the acetate derivative is frequently encountered as a critical intermediate, a specific prodrug design for enhanced lipophilicity, or as Impurity G in the synthesis of related fluorinated corticosteroids (e.g., Fluocinolone Acetonide).[2]

Characterization of this entity requires a distinct approach from the parent compound due to the esterification at the C-21 position, which significantly alters crystal packing, melting point, and lipophilicity.[1][2] This guide outlines the physicochemical baseline required for its identification and pre-formulation handling.[2]

Table 1: Molecular Identity & Core Metrics[2][3]

Property	Specification	Notes
Chemical Name	6 α -Fluoro-11 β ,21-dihydroxy-16 α ,17-[(1-methylethylidene)bis(oxy)]pregn-4-ene-3,20-dione 21-acetate	Systematic IUPAC
CAS Registry	2802-11-1	Distinct from Flurandrenolide (1524-88-5)
Molecular Formula	C ₂₆ H ₃₅ FO ₇	
Molecular Weight	478.55 g/mol	Base MW (436.[1][2][3][4]5) + Acetyl (42.[2]0)
Melting Point	230°C (Typical)	Lower than Base (247–255°C) due to lattice disruption
Appearance	White to off-white crystalline powder	
Chirality	7 Chiral Centers	Stereochemistry preserved from parent
Regulatory Status	EP Impurity G (Fluocinolone Acetonide)	Critical Quality Attribute (CQA) in synthesis

Structural Confirmation (Molecular Fingerprinting) [2]

To validate the identity of **Flurandrenolide Acetate**, analytical methods must confirm the integrity of the steroid core, the 6 α -fluorine substitution, the 16,17-acetonide ring, and specifically the 21-ester linkage.[1][2]

Nuclear Magnetic Resonance (NMR) Strategy

- ¹H-NMR (Proton): The definitive confirmation of the acetate lies in the C-21 methylene protons.[1][2] In the free alcohol (Flurandrenolide), these appear as an AB system typically between 4.0–4.5 ppm.[2] Upon acetylation, these protons shift downfield (deshielded) to 4.5–

5.0 ppm.[2] Additionally, a sharp singlet corresponding to the acetyl methyl group (-COCH₃) appears at approximately 2.1 ppm.[1][2]

- ¹⁹F-NMR (Fluorine): Essential for confirming the 6 α -position.[1][2] Expect a multiplet signal around -160 to -165 ppm (relative to CFCl₃), characteristic of the 6-fluoro substituent.[1][2]

Infrared Spectroscopy (FT-IR)

- Key Diagnostic Band: The ester carbonyl stretch (C=O) appears at 1735–1750 cm⁻¹, distinct from the ketone carbonyls at C-3 and C-20.[1][2]
- Fingerprint Region: The C-O-C stretching of the acetonide group is visible in the 1000–1200 cm⁻¹ range.

Mass Spectrometry (LC-MS)

- Ionization: ESI Positive Mode.
- Parent Ion: [M+H]⁺ at m/z 479.2.[2]
- Fragmentation: Loss of the acetate group (-60 Da) typically yields a fragment at m/z 419, followed by loss of the acetonide moiety.[1][2]

Solid-State Characterization & Thermodynamics[1][2][3]

The solid-state form of **Flurandrenolide Acetate** dictates its stability and dissolution rate.[1][2] Corticosteroid esters are notorious for polymorphism and solvate formation.[2]

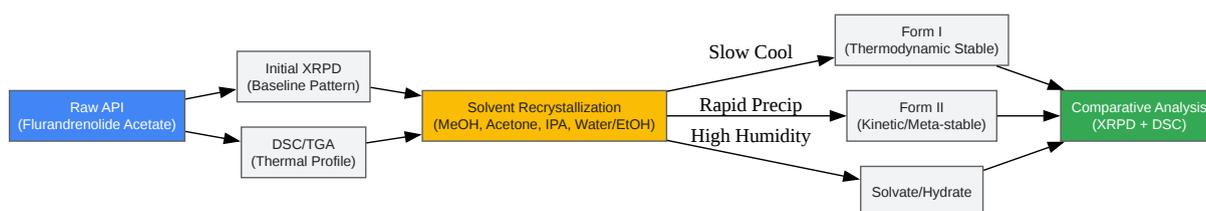
Thermal Analysis (DSC/TGA)

- Protocol: Differential Scanning Calorimetry (DSC) at 10°C/min heating rate.
- Expectation: A sharp endothermic melting peak at ~230°C.[2]
- Causality: A broad peak or a preceding endotherm suggests the presence of a solvate (common with acetone/methanol recrystallization) or an amorphous fraction.[2] TGA

(Thermogravimetric Analysis) is required to distinguish between desolvation (weight loss) and melting (no weight loss).[2]

Polymorph Screening Workflow

Since the acetate ester adds rotational freedom at the C-21 tail, the crystal lattice is susceptible to packing variations.[1][2] A robust screening workflow is mandatory.[2]



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Figure 1: Solid-state characterization workflow. This systematic approach ensures that the "230°C" melting form is the stable polymorph and not a metastable transient form.

Solubility & Lipophilicity Profile[2][3]

The acetylation of Flurandrenolide significantly increases its lipophilicity (LogP), making it practically insoluble in water but highly permeable across lipid bilayers (e.g., stratum corneum). [2]

Table 2: Solubility & Partitioning Data[2][3]

Solvent System	Solubility Classification	Approx. Conc. (mg/mL)	Relevance
Water (pH 7.0)	Practically Insoluble	< 0.01 mg/mL	Aqueous stability is high due to low solubility.[1][2][3]
Ethanol (96%)	Soluble	10–30 mg/mL	Standard vehicle for topical formulations.[2][3]
Chloroform	Freely Soluble	> 100 mg/mL	Solvent for NMR and extraction.[2][3]
Acetone	Soluble	20–50 mg/mL	Common recrystallization solvent.[2][3]
LogP (Octanol/Water)	~3.0 (Predicted)	N/A	Higher than Base (~2.5); indicates high skin retention.[2][3]

Expert Insight: The high LogP suggests that while **Flurandrenolide Acetate** is excellent for dermal penetration, it will present challenges in dissolution testing.[2] A surfactant (e.g., 0.5% SLS) is likely required in the dissolution media to achieve sink conditions.[2]

Stability & Degradation Pathways[2][3]

Understanding the stress liability of the molecule is crucial for setting storage conditions and expiry limits.

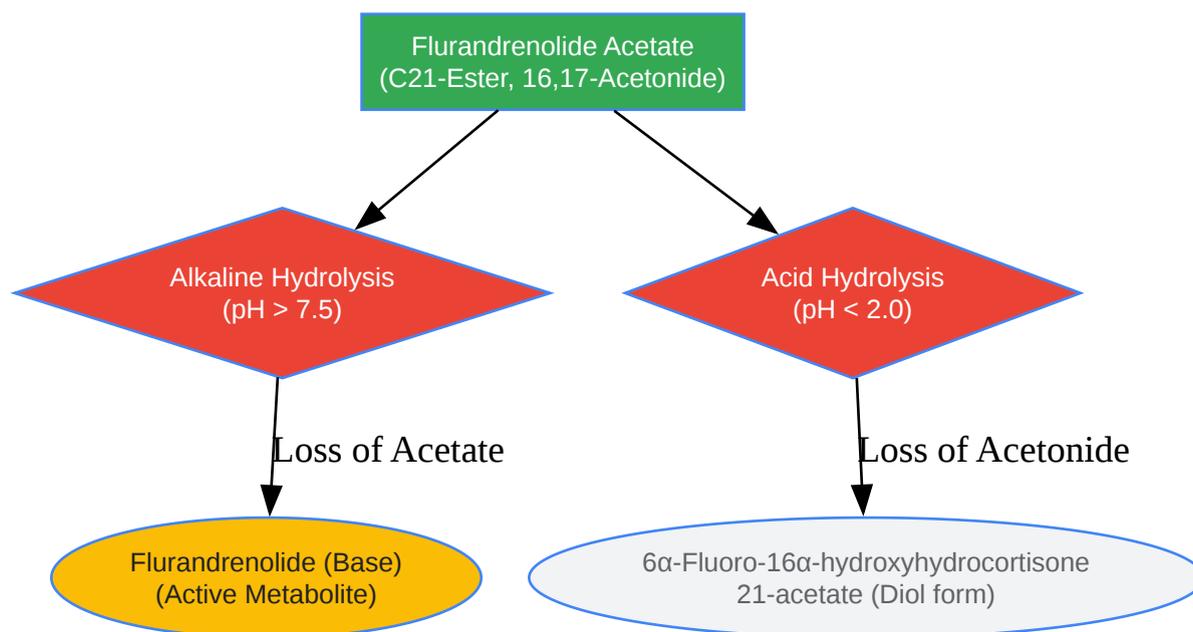
Hydrolysis (The Primary Risk)

The C-21 acetate ester is susceptible to hydrolysis, particularly in alkaline conditions (pH > 7.[1][2]5) or in the presence of esterases in vivo.[2]

- Degradant: Flurandrenolide (Parent Alcohol) + Acetic Acid.[2]
- Control: Maintain formulation pH between 3.5 – 6.0.

Acetonide Cleavage

The 16,17-acetonide ring is acid-labile.[1][2] Exposure to strong acids ($\text{pH} < 2$) can lead to the hydrolysis of the acetal, reverting the compound to the $16\alpha,17\alpha$ -diol.[1][2]



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Figure 2: Primary degradation pathways.[1][2] The stability window is narrow ($\text{pH} 3.5\text{--}6.0$), requiring careful buffer selection in liquid formulations.[1][2]

Analytical Method Validation (HPLC Protocol)

For quantitative assay and impurity profiling (including the separation of the Acetate from the Base), the following High-Performance Liquid Chromatography (HPLC) conditions are recommended.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μm . [1][2]
- Mobile Phase A: Water (0.1% Formic Acid). [2]
- Mobile Phase B: Acetonitrile (0.1% Formic Acid). [2]
- Gradient: 40% B to 80% B over 15 minutes.

- Flow Rate: 1.0 mL/min.[2]
- Detection: UV @ 238 nm (Absorption maximum of the α,β -unsaturated ketone).[1][2][5]
- Retention Time:
 - Flurandrenolide (Base): ~6–7 min.[2]
 - **Flurandrenolide Acetate**: ~10–12 min (Elutes later due to higher lipophilicity).[2]

References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 102333, **Flurandrenolide Acetate**. Retrieved from [[Link](#)]
- European Pharmacopoeia (Ph.[2] Eur.). Fluocinolone Acetonide Monograph: Impurity G. (Standard reference for the structural characterization of the 21-acetate derivative as an impurity).
- DailyMed. (2023). Cordran (Flurandrenolide) Tape, USP Prescribing Information. (Reference for parent compound properties). Retrieved from [[Link](#)][1][2]

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Sources

- 1. [Flurandrenolide Acetate | C26H35FO7 | CID 102333 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 2. [Flurandrenolide | C24H33FO6 | CID 15209 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 3. [pharmaoffer.com](#) [pharmaoffer.com]
- 4. [Fluocinolone Acetonide | C24H30F2O6 | CID 6215 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 5. [cdn.caymanchem.com](#) [cdn.caymanchem.com]

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